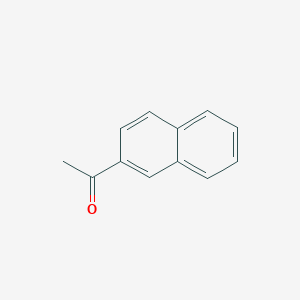

2-Acetylnaphthalene

Descripción

Nomenclature and Chemical Identity

2-Acetylnaphthalene is recognized by several names in chemical literature. Its IUPAC (International Union of Pure and Applied Chemistry) name is 1-(naphthalen-2-yl)ethanone. mendelchemicals.com It is also commonly referred to as 2-acetonaphthone or methyl 2-naphthyl ketone. mendelchemicals.com The compound is assigned the CAS Registry Number 93-08-3. bloomtechz.com

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(naphthalen-2-yl)ethanone | mendelchemicals.com |

| Synonyms | 2-Acetonaphthone, Methyl 2-naphthyl ketone, β-Acetonaphthone | bloomtechz.commendelchemicals.com |

| CAS Number | 93-08-3 | bloomtechz.com |

| PubChem CID | 7122 | |

| Molecular Formula | C₁₂H₁₀O | bloomtechz.com |

| Molecular Weight | 170.21 g/mol | mendelchemicals.com |

Historical Context in Organic Chemistry Research

The study of naphthalene and its derivatives has been a cornerstone of aromatic chemistry since the 19th century, paving the way for modern synthetic methodologies. solubilityofthings.com Within this context, this compound has served as both a product of fundamental reactions and a key starting material for more complex molecules.

One of the most common methods for its synthesis is the Friedel-Crafts acylation of naphthalene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride. ontosight.aisolubilityofthings.com This reaction highlights the principles of electrophilic aromatic substitution on fused-ring systems. ontosight.ai Other documented synthetic routes include the oxidation of 2-(1-hydroxyethyl)naphthalene. This precursor can be prepared by the hydrolysis of 2-(1-acetoxyethyl)naphthalene, which is itself formed from the reaction of 2-(1-bromoethyl)naphthalene with sodium acetate in acetic acid.

Historically, this compound has been instrumental as an intermediate in multi-step syntheses. For instance, it can be converted into 2-naphthylacetic acid derivatives. google.com This conversion can be achieved by heating this compound with morpholine and sulfur, followed by hydrolysis. google.com It is also a precursor for synthesizing 6-methoxy-2-acetylnaphthalene, a key intermediate for the anti-inflammatory drug Naproxen. google.comgoogle.com

Significance and Research Interest

The significance of this compound extends across several domains of chemical research and industry, owing to its versatile structure. ontosight.ainiir.org

In medicinal chemistry , it is a valuable building block for a range of pharmaceutical compounds. niir.org It serves as an intermediate in the synthesis of potential anti-inflammatory, antimicrobial, and anticonvulsant agents. cymitquimica.comsolubilityofthings.comnih.gov A notable application is its use in preparing piperidinyl pyrazoles, which have been identified as potent inhibitors of DNA gyrase, an important antibacterial target. bloomtechz.com The synthesis of chalcones from this compound and various benzaldehydes has also yielded compounds evaluated for their antimicrobial activities. acs.orgnih.gov

In materials science , derivatives of this compound are investigated for their potential in creating advanced materials. ontosight.ai Research has explored its use in the production of specialty polymers and for developing materials with specific optoelectronic properties, such as liquid crystals for display technology. ontosight.aibloomtechz.com

This compound also plays a role as a photosensitizer . google.com Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules. This property is utilized in studying photochemical reactions. researchgate.net For example, it has been used as a model sensitizer to study the photochemical fate of certain pollutants in water.

Furthermore, the naphthalene core of this compound is a well-known fluorophore. This has led to significant research into its use in fluorescent probes . bloomtechz.com Derivatives of this compound have been designed to act as "turn-on" fluorescent sensors for detecting specific ions and molecules in biological systems. researchgate.netsemanticscholar.orgbohrium.com For instance, a probe based on 1-hydroxy-2-acetylnaphthalene and coumaraldehyde was developed for the detection of copper(II) ions in living cells. bohrium.com The fluorescence of these probes is often quenched in their native state and is "turned on" upon reacting with the target analyte, enabling visualization and detection. researchgate.netnih.gov

Propiedades

IUPAC Name |

1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYZAUNJMRRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041389 | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-08-3, 1333-52-4 | |

| Record name | 2-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonaphthone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 °C | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2-acetylnaphthalene

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. masterorganicchemistry.comsigmaaldrich.comwikipedia.org In the case of 2-Acetylnaphthalene, this involves the reaction of naphthalene with an acetylating agent in the presence of a catalyst. The choice of acetylating agent and catalyst system significantly influences the reaction's outcome, particularly the isomeric ratio of the products. stackexchange.com

The reaction of naphthalene with acetyl chloride is a classic method for producing acetylnaphthalenes. stackexchange.comprepchem.com This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst to activate the acetyl chloride. masterorganicchemistry.comsaskoer.ca The solvent plays a crucial role in determining the product distribution. stackexchange.com For instance, conducting the reaction in non-polar solvents like carbon disulfide or chlorinated hydrocarbons such as 1,2-dichloroethane tends to favor the formation of 1-acetylnaphthalene, the kinetically controlled product. stackexchange.comrsc.org Conversely, using a polar solvent like nitrobenzene promotes the formation of the thermodynamically more stable this compound. stackexchange.comprepchem.com

A kinetic study of the acetylation of naphthalene with acetyl chloride and aluminum chloride in 1,2-dichloroethane revealed that the α/β isomer ratio (1-acetylnaphthalene vs. This compound) changes over time and with reactant concentrations. rsc.org Initially, the ratio can be as high as 4-5, but it eventually settles to around 0.7. rsc.org This study also highlighted a difference in the reaction order for the two isomers: the formation of the β-isomer (this compound) is first-order with respect to the acylating reagent (AcCl, AlCl₃), while the α-isomer formation is second-order. rsc.orgpsu.edu

| Acetylating Agent | Catalyst | Solvent | Major Product | Reference |

| Acetyl Chloride | Aluminum Chloride | Nitrobenzene | This compound | stackexchange.comprepchem.com |

| Acetyl Chloride | Aluminum Chloride | Carbon Disulfide | 1-Acetylnaphthalene | stackexchange.com |

| Acetyl Chloride | Aluminum Chloride | 1,2-Dichloroethane | 1-Acetylnaphthalene (initially) | rsc.org |

Acetic anhydride serves as another common acetylating agent for the synthesis of this compound. google.com Similar to acetyl chloride, its reaction with naphthalene is catalyzed by a Lewis acid. chemcess.com The use of acetic anhydride can be advantageous in certain contexts, and the choice between it and acetyl chloride may depend on factors like cost, availability, and reaction conditions. The acylation of 2-methoxynaphthalene with acetic anhydride has been studied over zeolite catalysts, demonstrating the versatility of this reagent in reactions targeting specific isomers. researchgate.netiyte.edu.tr

The catalyst is a critical component in Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity.

Aluminum chloride (AlCl₃) is a traditional and widely used Lewis acid catalyst in Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org It activates the acylating agent, forming a highly electrophilic acylium ion. saskoer.ca In the acylation of naphthalene, a stoichiometric amount of AlCl₃ is often required because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org The choice of solvent significantly impacts the reaction when using AlCl₃. In polar solvents like nitrobenzene, the initially formed 1-acetylnaphthalene-AlCl₃ complex is soluble, allowing for a slower, thermodynamically controlled reaction to yield the more stable this compound. stackexchange.com In non-polar solvents, this complex precipitates, favoring the kinetically controlled 1-isomer. stackexchange.com Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used. google.comresearchgate.net

Zeolites, which are microporous crystalline aluminosilicates, have emerged as environmentally friendly and shape-selective heterogeneous catalysts for Friedel-Crafts acylation. researchgate.net Their well-defined pore structures can influence the regioselectivity of the reaction. For instance, in the acylation of 2-methoxynaphthalene with acetic anhydride, H-Beta zeolite has been shown to be an effective catalyst. researchgate.netiyte.edu.tr The use of zeolites can offer advantages such as easier catalyst recovery and potential for higher selectivity towards the desired isomer due to spatial constraints within the zeolite framework. researchgate.netgoogle.com The catalytic activity of zeolites can be further tuned by ion exchange with different metal cations. iyte.edu.tr For example, the acylation of 2-methylnaphthalene has been studied using AlCl₃ immobilized on Hβ zeolite. researchgate.net

Catalytic Systems in Friedel-Crafts Acylation

Lewis Acid Catalysts (e.g., Aluminum Chloride)

Synthesis from Naphthalene Derivatives

This compound can also be synthesized from other naphthalene derivatives. For example, it can be prepared from 2-(1-bromoethyl)naphthalene. This process involves treatment with sodium acetate in acetic acid to form 2-(1-acetoxyethyl)naphthalene, which is then hydrolyzed to 2-(1-hydroxyethyl)naphthalene. Subsequent oxidation of the alcohol with chromium trioxide furnishes this compound. Another route starts from 2-carboxynaphthalene, which can be obtained from this compound via oxidation with sodium hypochlorite. The reverse process, the reduction of a carboxylic acid derivative, can also be a synthetic pathway. Furthermore, this compound serves as a precursor for the synthesis of other compounds, such as chalcone derivatives. nih.govscholarsresearchlibrary.com

| Starting Material | Reagents | Intermediate(s) | Final Product |

| 2-(1-bromoethyl)naphthalene | 1. Sodium acetate, acetic acid2. Base hydrolysis3. Chromium trioxide | 2-(1-acetoxyethyl)naphthalene, 2-(1-hydroxyethyl)naphthalene | This compound |

| This compound | Phenylhydrazine | - | 1-(1-(naphthalen-2-yl)ethylidene)-2-phenylhydrazine |

| This compound | Substituted benzaldehydes, KOH, methanol | - | Chalcone derivatives |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in chemical transformations, offering benefits such as reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This "green chemistry" approach is noted for being pollution-free, cost-effective, and simpler to process and handle. ijcrt.org

In the context of this compound, microwave irradiation is frequently employed to accelerate the synthesis of its derivatives, particularly chalcones and heterocyclic compounds. nih.govmdpi.com For instance, the condensation of this compound with various benzaldehydes to form chalcones can be efficiently achieved under microwave irradiation. nih.govnih.gov These chalcone intermediates can then undergo further microwave-assisted cyclization reactions with reagents like hydrazines to produce 3,5-arylated 2-pyrazolines in high yields (82-99%) within minutes. nih.govmdpi.com

Similarly, Schiff bases are synthesized by reacting this compound with compounds like 2-aminophenol or 2-aminothiazole. ijcrt.org Under microwave irradiation (300-350W), these reactions are completed in 5-6 minutes with yields as high as 89%, a significant improvement over the 4-6 hours required by conventional reflux methods which produce lower yields. ijcrt.org The synthesis of semicarbazone derivatives of this compound is also expedited by microwave techniques, with reactions completing in 4-7 minutes. niscpr.res.in

| Product Type | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Schiff Base (ANAP) | This compound, 2-Aminophenol | Microwave | 5-6 min | 87.40% | ijcrt.org |

| Schiff Base (ANAP) | This compound, 2-Aminophenol | Conventional | 4-6 h | 80.40% | ijcrt.org |

| Schiff Base (ANAT) | This compound, 2-Aminothiazole | Microwave | 5-6 min | 89.12% | ijcrt.org |

| Schiff Base (ANAT) | This compound, 2-Aminothiazole | Conventional | 4-6 h | 80.12% | ijcrt.org |

| 2-Pyrazolines | Chalcones from this compound, Hydrazine | Microwave | 2-12 min | 82-99% | nih.govmdpi.com |

Alternative Synthetic Routes

The reaction of this compound with phenylhydrazine is a standard method for producing the corresponding phenylhydrazone derivative. ekb.egresearchgate.net In a typical procedure, equimolar amounts of this compound and phenylhydrazine are refluxed in ethanol for several hours. ekb.eg Upon cooling, the resulting this compound phenylhydrazone precipitates and can be purified by recrystallization. ekb.eg This reaction has been reported with yields of around 60%. ekb.eg The resulting hydrazones are valuable intermediates in heterocyclic chemistry. For example, they can undergo cyclization when treated with polyphosphoric acid to form benzindazole derivatives. cdnsciencepub.com

This compound readily reacts with thiosemicarbazide in a condensation reaction to form this compound thiosemicarbazone. ekb.egderpharmachemica.comresearchgate.net The synthesis is typically carried out by refluxing equimolar amounts of the reactants in a solvent such as pyridine or ethanol for several hours. ekb.egderpharmachemica.com In one method, using pyridine as the solvent and refluxing for 6 hours, a yield of 70% was achieved. ekb.eg The product is isolated by pouring the cooled reaction mixture into dilute hydrochloric acid, followed by filtration and recrystallization. ekb.eg These thiosemicarbazone derivatives can act as ligands in the formation of metal complexes. tandfonline.com

The reaction between this compound and hydroxylamine hydrochloride yields this compound oxime. ekb.eggoogle.com This synthesis is generally performed by reacting this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcohol-water solvent system. google.com The reaction can be heated to around 50-70 °C for a short period (20-50 minutes) to achieve very high yields, often up to 99%. google.com The resulting oxime is a key intermediate for synthesizing other compounds, including this compound amine via a rearrangement reaction. google.com

This compound undergoes a Claisen-type condensation with ethyl acetoacetate in the presence of a strong base. ekb.egsemanticscholar.org In this reaction, a mixture of this compound and ethyl acetoacetate is heated with sodium metal, which acts as the base to facilitate the condensation. ekb.eg This process yields 1-(naphthalen-2-yl)butane-1,3-dione (also referred to as acetonaphthoyl ketone). ekb.eg This β-diketone product can then be used as a precursor for synthesizing other heterocyclic compounds, such as pyrazoline derivatives, by reacting it with hydrazine hydrate. ekb.egafricaresearchconnects.com Alternatively, chalcones derived from this compound can be reacted with ethyl acetoacetate in the presence of a base like sodium ethoxide to produce ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate derivatives. semanticscholar.orgnih.gov

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reaction with Phenylhydrazine | Phenylhydrazine | Reflux in ethanol, 6h | This compound phenylhydrazone | 60% | ekb.eg |

| Reaction with Thiosemicarbazide | Thiosemicarbazide | Reflux in pyridine, 6h | This compound thiosemicarbazone | 70% | ekb.eg |

| Reaction with Hydroxylamine | Hydroxylamine HCl, Sodium Acetate | Heat in ethanol/water, 20-50 min | This compound oxime | 99% | google.com |

| Claisen Condensation | Ethylacetoacetate, Sodium Metal | Heat on steam bath, 6h | 1-(Naphthalen-2-yl)butane-1,3-dione | 60% | ekb.eg |

Derivatives of 2-acetylnaphthalene: Synthesis and Characterization

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and are recognized for their straightforward synthesis. ijpsjournal.comscholarsresearchlibrary.com They are constructed from an aromatic ketone and an aromatic aldehyde. nih.gov

Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. ijpsjournal.comnih.gov This reaction involves the base-catalyzed condensation of an appropriate ketone with an aromatic aldehyde. ajrconline.orgnih.gov In the context of 2-acetylnaphthalene derivatives, the synthesis involves reacting this compound with various aryl aldehydes in the presence of a base like potassium hydroxide or sodium hydroxide in a solvent such as methanol or ethanol. nih.govajrconline.orgacs.org The reaction is typically initiated under ice-cold conditions, and the mixture is stirred to facilitate the condensation. scholarsresearchlibrary.cominnovareacademics.in Microwave-assisted synthesis has also been employed to accelerate the reaction, leading to faster completion times and higher yields. nih.govasianinstituteofresearch.org

Reaction with Substituted Aryl Aldehydes

A diverse range of chalcone derivatives can be synthesized by reacting this compound with various substituted aryl aldehydes. scholarsresearchlibrary.comacs.orgzenodo.org The interaction between this compound and different benzaldehydes generally results in well-defined crystalline compounds in good yields. zenodo.org For instance, chalcones have been successfully synthesized using benzaldehyde and substituted benzaldehydes in a methanolic potassium hydroxide solution. ijpsjournal.comnih.govacs.org This method allows for the introduction of various functional groups onto the chalcone backbone, enabling the exploration of a wide chemical space. researchgate.net The reaction of this compound with aldehydes like tetrazolo{1,5-a}quinoline-4-carbaldehyde has also been reported, expanding the structural diversity of the resulting chalcones. asianinstituteofresearch.org

Structural Confirmation via Spectroscopic Analysis (IR, ¹H NMR)

The structures of the synthesized chalcone derivatives are routinely confirmed using spectroscopic techniques such as Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. scholarsresearchlibrary.comresearchgate.netacs.org

Infrared (IR) Spectroscopy: The IR spectra of these chalcones show characteristic absorption bands that confirm their structure. A key feature is the strong absorption band for the carbonyl group (C=O) of the α,β-unsaturated ketone, which typically appears in the region of 1655–1678 cm⁻¹. acs.org

¹H NMR Spectroscopy: ¹H NMR spectra provide detailed information about the proton environment in the molecule. For chalcone derivatives of this compound, the spectra exhibit signals corresponding to the aromatic protons. acs.org The protons of the α,β-unsaturated system give characteristic signals that confirm the formation of the chalcone backbone.

The combination of these spectroscopic methods provides unambiguous evidence for the successful synthesis and structural integrity of the chalcone derivatives. researchgate.netacs.org

Cyclohexenone Derivatives from Chalcones

Chalcones derived from this compound can be further utilized as synthons for more complex heterocyclic systems, such as cyclohexenones. nih.gov These derivatives are synthesized through a NaOH-catalyzed addition-ring closure reaction when the chalcone is treated with ethyl acetoacetate. nih.gov This reaction provides a pathway to new cyclohexenone derivatives whose structures are also confirmed by spectral data. nih.gov

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of chemical and biological properties. innovareacademics.inresearchgate.net A common route to pyrazoline synthesis involves the cyclization of chalcones with hydrazine derivatives. nih.govmdpi.com

Synthesis from this compound and Hydrazine Hydrate

The synthesis of pyrazoline derivatives from this compound typically proceeds in a two-step sequence. First, a chalcone is prepared via the Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde. innovareacademics.inajrconline.org In the second step, this intermediate chalcone undergoes a cyclization reaction with hydrazine hydrate. innovareacademics.inresearchgate.netorientjchem.org The reaction is often carried out in a solvent like ethanol or acetic acid under reflux conditions. innovareacademics.inorientjchem.org This process leads to the formation of 1H-3,5-disubstituted-Δ²-pyrazolines. innovareacademics.in These pyrazolines can be further acetylated using acetic acid to yield 1-acetyl-3,5-disubstituted-2-pyrazolines. innovareacademics.in The structures of these newly synthesized pyrazoline derivatives are confirmed by spectral analysis. researchgate.netasianpubs.org

Schiff Base Derivatives: Synthesis with 2-aminophenol (ANAP) and 2-aminothiazole (ANAT)

Schiff bases derived from this compound have been synthesized through the condensation reaction with 2-aminophenol (ANAP) and 2-aminothiazole (ANAT). ijcrt.org The synthesis can be achieved via two primary methods: conventional heating and microwave irradiation. ijcrt.org

In the conventional approach, equimolar amounts of this compound and either 2-aminophenol or 2-aminothiazole are dissolved in ethanol. ijcrt.org The resulting mixture is refluxed for a period of 4 to 6 hours. Upon cooling, the colored solid Schiff base precipitates, which is then filtered, washed with cold ethanol, and dried. The purity of the synthesized compounds is typically verified using techniques like thin-layer chromatography (TLC). ijcrt.org

A more contemporary and efficient method involves microwave irradiation, which aligns with the principles of green chemistry. ijcrt.org For this synthesis, an equimolar ratio of the reactants is mixed, and the reaction mixture is irradiated in a microwave oven for a short duration of 5 to 6 minutes, using a minimal amount of solvent. ijcrt.org This method often results in higher yields compared to the conventional technique. ijcrt.org The product is then recrystallized from ethanol and dried. ijcrt.org

Table 1: Synthesis Yields of this compound Schiff Bases

| Schiff Base Ligand | Conventional Method Yield (%) | Microwave Method Yield (%) |

|---|---|---|

| ANAP Schiff Base | 80.40 | 87.40 |

| ANAT Schiff Base | 80.12 | 89.12 |

Synthesis with Isonitroso-2-acetylnaphthalene and Amines (Methylamine, Benzylamine)

Schiff base ligands can also be prepared from isonitroso-2-acetylnaphthalene, a derivative of this compound. The synthesis involves the reaction of isonitroso-2-acetylnaphthalene with primary amines such as methylamine and benzylamine. selcuk.edu.trtandfonline.com This reaction yields methyliminoisonitroso-2-acetylnaphthalene and benzyliminoisonitroso-2-acetylnaphthalene. selcuk.edu.trtandfonline.com

The synthesis is typically carried out in a methanol (MeOH) solvent. selcuk.edu.tr The respective amine is added to a solution of isonitroso-2-acetylnaphthalene in methanol. selcuk.edu.trresearchgate.net The reaction mixture is stirred for approximately 2 hours and then left to stand overnight at room temperature. selcuk.edu.trresearchgate.net The resulting solid product is collected by filtration, washed with cold ethanol, and then recrystallized, for instance, from a dichloromethane/ethanol mixture, before being dried in a vacuum desiccator. selcuk.edu.trresearchgate.net

Metal Complexes of Schiff Bases

The Schiff bases derived from this compound readily form stable complexes with various transition metal ions. The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a corresponding metal salt in an alcoholic solvent.

Cobalt(II) complexes of Schiff bases derived from both this compound/amines and isonitroso-2-acetylnaphthalene/amines have been synthesized and characterized. ijcrt.orgselcuk.edu.tr

For the Schiff bases with ANAP and ANAT, the Co(II) complexes are prepared by mixing an ethanol solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with an ethanol solution of the Schiff base in a 1:2 metal-to-ligand molar ratio. ijcrt.org The mixture is then refluxed for 6 to 8 hours. ijcrt.org The resulting colored product that precipitates upon cooling is filtered, washed, and recrystallized from ethanol. ijcrt.org

In the case of Schiff bases from isonitroso-2-acetylnaphthalene, such as methyliminoisonitroso-2-acetylnaphthalene, the Co(II) complex is synthesized by refluxing a solution of cobalt(II) acetate tetrahydrate in ethanol with the ligand. selcuk.edu.trtandfonline.comresearchgate.net Characterization studies, including magnetic susceptibility and spectral analysis, suggest an octahedral geometry for these Co(II) complexes, often with water molecules occupying the axial positions. selcuk.edu.trtandfonline.comresearchgate.net

Nickel(II) complexes of these Schiff bases are synthesized using methods analogous to those for the cobalt(II) complexes.

For the ANAP and ANAT-derived Schiff bases, an ethanol solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is reacted with the ligand in a 1:2 molar ratio under reflux. ijcrt.org

For the Schiff bases derived from isonitroso-2-acetylnaphthalene, nickel(II) acetate tetrahydrate is the common precursor. selcuk.edu.trtandfonline.com The resulting Ni(II) complexes have been characterized and, based on the findings, are proposed to have a tetrahedral geometry. selcuk.edu.trtandfonline.comresearchgate.net

Copper(II) complexes of this compound-derived Schiff bases are also readily synthesized.

The reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with the ANAP or ANAT Schiff bases in a 1:2 molar ratio in ethanol under reflux yields the corresponding Cu(II) complexes. ijcrt.org

For the Schiff bases of isonitroso-2-acetylnaphthalene, copper(II) acetate monohydrate is used as the metal salt. selcuk.edu.trtandfonline.com The synthesis involves refluxing the metal salt and the ligand in ethanol. selcuk.edu.trresearchgate.net Characterization of these Cu(II) complexes indicates a mononuclear structure with a square-planar geometry. selcuk.edu.trtandfonline.comresearchgate.net

Table 2: Geometries of Metal Complexes with Schiff Bases Derived from Isonitroso-2-acetylnaphthalene

| Metal Ion | Ligand | Proposed Geometry |

|---|---|---|

| Cobalt(II) | Methyliminoisonitroso-2-acetylnaphthalene | Octahedral |

| Nickel(II) | Methyliminoisonitroso-2-acetylnaphthalene | Tetrahedral |

| Copper(II) | Methyliminoisonitroso-2-acetylnaphthalene | Square-planar |

Zinc(II) Complexes

Zinc(II) complexes have been synthesized using Schiff base ligands derived from this compound. In one study, a tetradentate Schiff base ligand was prepared by reacting isonitroso-2-acetylnaphthalene with 1,2-phenylenediamine. bakhtiniada.ruresearchgate.net This ligand then formed a complex with zinc(II), which was characterized by various spectroscopic and analytical techniques. bakhtiniada.ruresearchgate.net The results indicated a tetradentate coordination of the ligand to the zinc ion through two oxime oxygen atoms and two azomethine nitrogen atoms, and the complex was found to be a non-electrolyte. bakhtiniada.ruresearchgate.net

Another study involved the synthesis of Zn(II) complexes with Schiff base ligands derived from the condensation of isonitroso-2-acetylnaphthalene with aliphatic diamines like 1,2-diaminopropane. tandfonline.comtandfonline.com These complexes, along with those of other transition metals, were formed by reacting the ligands with the corresponding metal acetates in methanol. tandfonline.comtandfonline.comresearchgate.net The resulting zinc(II) complexes were characterized as having a tetrahedral geometry. tandfonline.comresearchgate.net Specifically, the [Zn(L1)2] complex, where L1 is a Schiff base derived from 1,2-diaminopropane, was synthesized with an 84% yield and had a melting point of 126°C. tandfonline.com

Furthermore, Zn(II) complexes with reduced Schiff bases have also been prepared. For instance, Schiff bases obtained from the condensation of trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes were first reduced with sodium borohydride (NaBH4). nih.gov These reduced ligands were then reacted with zinc chloride to form complexes with the general formula [ZnCl2(L)]. nih.gov

The synthesis of ketimine-Zn(II) complexes has also been reported, where the ketimine is derived from L-Lysinemonohydrochloride and 3-Acetyl Pyridine. heteroletters.org

Cadmium(II) Complexes

Cadmium(II) complexes with Schiff base ligands derived from this compound have been synthesized and characterized. One approach involves the use of tetradentate Schiff bases prepared from the condensation of isonitroso-2-acetylnaphthalene with aliphatic diamines, such as 1,2-diaminopropane. tandfonline.comtandfonline.com The reaction of these ligands with cadmium(II) acetate in methanol yields the corresponding complexes. tandfonline.com For example, the complex [Cd(L1)2], where L1 is the Schiff base ligand derived from 1,2-diaminopropane, was synthesized with a 90% yield and a melting point of 160°C. tandfonline.com These Cd(II) complexes have been characterized as having a tetrahedral geometry. tandfonline.comresearchgate.net

Another study details the preparation of cadmium(II) chelates with bidentate Schiff base ligands, specifically methyliminoisonitroso-2-acetylnaphthalene (HL1) and benzyliminoisonitroso-2-acetylnaphthalene (HL2). tandfonline.comresearchgate.net The synthesis involved refluxing a solution of the ligand in ethanol with cadmium(II) acetate. tandfonline.comresearchgate.net The resulting complexes were also found to possess a tetrahedral geometry. tandfonline.comresearchgate.net

Mercury(II) Complexes

Mercury(II) complexes featuring Schiff base ligands derived from this compound have been synthesized. Research shows the preparation of Hg(II) complexes with tetradentate Schiff bases obtained from the reaction of isonitroso-2-acetylnaphthalene with aliphatic diamines like 1,2-diaminopropane. tandfonline.comtandfonline.com The synthesis involves reacting the ligand with mercury(II) acetate in methanol. tandfonline.com The complex [Hg(L1)2], derived from the 1,2-diaminopropane-based Schiff base, was obtained in 79% yield with a melting point of 131°C. tandfonline.com

Additionally, Hg(II) complexes with bidentate Schiff base ligands, such as methyliminoisonitroso-2-acetylnaphthalene and benzyliminoisonitroso-2-acetylnaphthalene, have been prepared. tandfonline.comresearchgate.net These complexes were synthesized by refluxing the ligand with mercury(II) acetate in ethanol and were determined to have a tetrahedral geometry. tandfonline.comresearchgate.net In other work, mercury(II) Schiff base complexes with the general formula [Hg((2,6-Cl-ba)2-1,2-pn)X2], where X is Cl or I, have been synthesized and characterized, showing a distorted tetrahedral geometry.

Substituted Acetylnaphthalene Derivatives (e.g., 6-substituted, 7-substituted)

Preparation via Friedel-Crafts Acetylation

The Friedel-Crafts acylation is a primary method for preparing substituted acetylnaphthalenes. ontosight.ai The acylation of naphthalene itself can lead to a mixture of 1- and 2-acyl derivatives, with the product ratio influenced by the solvent. chemcess.com Non-polar solvents tend to favor 1-acylation, while polar solvents promote the formation of 2-acetylnaphthalenes. chemcess.com

For the synthesis of 6-substituted 2-acetylnaphthalenes, literature methods often describe the Friedel-Crafts acetylation in nitrobenzene. oup.com For instance, 6-methoxy-, 6-methylthio-, 6-methyl-, and 6-bromo-2-acetylnaphthalenes have been prepared using this approach. oup.com The 6-bromo derivative can be further converted to 6-cyano-2-acetylnaphthalene. oup.com The synthesis of 2-methoxy-6-acetylnaphthalene from 2-methoxynaphthalene has been a subject of interest, with various catalysts and conditions explored to achieve high selectivity. scirp.orgresearchgate.netresearchgate.net Zeolite catalysts have shown promise in selectively producing the 6-acetyl isomer. researchgate.netresearchgate.net

7-Substituted 2-acetylnaphthalenes are typically prepared through multi-step synthetic routes. oup.com For example, 7-methyl-2-acetylnaphthalene can be synthesized from 7-methyl-2-naphthalenecarboxylic acid via the corresponding naphthoyl chloride. oup.com Similarly, 7-methoxy and 7-bromo derivatives have been prepared through established synthetic pathways. oup.com

The table below summarizes some substituted 2-acetylnaphthalenes and their reported melting points.

| Compound | Melting Point (°C) |

| 6-Cyano-2-acetylnaphthalene | 142-144 |

| 7-Methyl-2-acetylnaphthalene | 85.0-85.5 |

| 7-Bromo-2-acetylnaphthalene | 94.5-95.5 |

Data from oup.com

Mannich Reaction Products

This compound and its substituted derivatives can serve as active hydrogen compounds in the Mannich reaction. thepharmajournal.com This reaction involves the aminomethylation of a compound containing an active hydrogen atom. A series of acetylnaphthalene and substituted acetylnaphthalene derivatives have been prepared through the Mannich reaction with various secondary amines and formaldehyde. thepharmajournal.com The reaction typically involves refluxing the acetylnaphthalene, a secondary amine, and formaldehyde in the presence of a catalytic amount of concentrated hydrochloric acid in an ethanol solution. thepharmajournal.com

In a specific example of a Mannich-type reaction, N-heterocyclic carbenes have been used to catalyze the oxidative coupling of aryl methyl ketones, including this compound, with 2-aminopyridines in the presence of N,N-dimethylformamide (DMF) as a carbon source. researchgate.netresearchgate.net This method, which also utilizes tin(II) chloride dihydrate and tert-butyl hydroperoxide, allows for the synthesis of β-amino ketones without the need for pre-functionalization of the substrates. researchgate.netresearchgate.net The reaction has been shown to be tolerant of various aryl methyl ketones, including this compound. researchgate.netscispace.com

Other Heterocyclic Compounds Derived from this compound

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. One common route involves the Claisen-Schmidt condensation of this compound with aromatic aldehydes to form chalcones (α,β-unsaturated ketones). nih.govnih.govscholarsresearchlibrary.com These chalcones are key intermediates for synthesizing a range of heterocycles. nih.gov

For instance, these chalcones can undergo cyclization reactions with hydrazines to produce pyrazoline derivatives. nih.govmdpi.comresearchgate.net The reaction of chalcones derived from this compound with hydrazine hydrate, phenylhydrazine, or semicarbazide hydrochloride in the presence of acetic acid yields the corresponding 2-pyrazolines. nih.govmdpi.com Microwave-assisted synthesis has been shown to provide these pyrazolines in high yields with shorter reaction times. nih.gov

Another class of heterocycles synthesized from this compound derivatives are isoxazolines. When a chalcone derived from this compound and 4-chlorobenzaldehyde was reacted with hydroxylamine, it yielded the corresponding isoxazoline derivative. ekb.eg

Furthermore, this compound can be used to synthesize thienopyrimidinones.

The table below lists some heterocyclic compounds derived from this compound.

| Starting Material | Reagent(s) | Product Type |

| This compound | Aromatic aldehydes, then hydrazines | Pyrazolines nih.govmdpi.comresearchgate.net |

| This compound Chalcone | Hydroxylamine | Isoxazolines ekb.eg |

Curcumin Analogues (Aromatic Enone and Dienone)

This compound serves as a key starting material in the synthesis of curcumin analogues, which are compounds of significant research interest. guidetopharmacology.orgsmolecule.com Curcumin, a natural diarylheptanoid found in turmeric, is known for its distinct chemical structure, but its therapeutic potential is limited by poor bioavailability. guidetopharmacology.orgnih.gov This has prompted the synthesis of analogues with modified structures to improve their properties. Among these are aromatic enone and dienone analogues derived from this compound. fishersci.dkfishersci.nothegoodscentscompany.comthermofisher.krfishersci.ch These analogues, specifically monocarbonyl types, replace the β-diketone moiety of curcumin with a single α,β-unsaturated ketone group, a structural feature that is crucial for their activity.

Synthesis of Aromatic Enone Analogues (Chalcones)

The most prevalent method for synthesizing aromatic enone analogues, also known as chalcones, from this compound is the Claisen-Schmidt condensation . scispace.comresearchgate.net This base-catalyzed reaction involves the condensation of an aryl methyl ketone (this compound) with an aromatic aldehyde.

The general reaction scheme involves treating equimolar quantities of this compound with a substituted benzaldehyde in a solvent like ethanol, with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) acting as the catalyst. researchgate.netresearchgate.net The reaction is typically stirred at ambient temperature for several hours. The resulting chalcone product, an α,β-unsaturated ketone, often precipitates from the solution and can be purified by filtration and recrystallization.

A specific example is the synthesis of 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one . This compound was synthesized via a Claisen-Schmidt condensation between this compound and 3,5-difluoro-4-hydroxy-benzaldehyde in the presence of aqueous sodium hydroxide. researchgate.netnih.gov The mixture was stirred at room temperature, and the resulting solid product was collected by filtration. researchgate.net

Similarly, a series of chalcones (1a-g) were synthesized by reacting this compound with various substituted benzaldehydes in methanol with potassium hydroxide. epa.gov The synthesis of (E)-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one is another example, prepared from this compound and benzaldehyde. rsc.org

Characterization of Aromatic Enone Analogues

The structures of these synthesized chalcones are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

For 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one , the structure was confirmed by ¹H-NMR, ¹³C-NMR, and LC-MS data. nih.govnih.gov

| Compound | Synthesis Method | Characterization Data |

| 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | Claisen-Schmidt condensation of this compound and 3,5-difluoro-4-hydroxy-benzaldehyde. researchgate.net | ¹H-NMR, ¹³C-NMR, LC-MS : Data confirmed the specified chemical structure. nih.govnih.gov |

| (E)-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one | Claisen-Schmidt condensation of this compound and benzaldehyde. rsc.org | Yield : 80%, pale yellow solid. ¹H NMR & ¹³C NMR : Spectral data consistent with the known structure. rsc.org |

| (E)-1-(2-hydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 2-naphthaldehyde. | Yield : 80%, yellow solid. M.P : 151°C. ¹H NMR, ¹³C NMR, FT-IR, HRMS : All data supported the compound's structure. rsc.org |

Aromatic Dienone Analogues

This compound is also reported as an intermediate in the synthesis of aromatic dienone analogues of curcumin. smolecule.comfishersci.dkthermofisher.krfishersci.ch These compounds, like curcumin itself, feature a five-carbon chain linking two aromatic groups, creating a diarylpentanoid structure. While the Claisen-Schmidt condensation of this compound with an aldehyde yields a monocarbonyl enone (chalcone), the formation of a dienone structure requires a different synthetic approach, often involving a central ketone component that can react with two equivalents of an aldehyde. The literature indicates that this compound is a valuable building block for these more complex curcumin analogues, which are investigated for their potential as angiogenesis inhibitors. smolecule.comfishersci.dk

Advanced Spectroscopic and Analytical Characterization of 2-acetylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-acetylnaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structure.

¹H NMR

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, corresponding to the naphthalene ring protons and the methyl group protons, respectively. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the methyl protons of the acetyl group appear as a sharp singlet at approximately 2.71 ppm. rsc.org The seven protons on the naphthalene ring are more complex, appearing as a series of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. rsc.orgnih.govrsc.org

The specific chemical shifts and multiplicities can be assigned to individual protons on the naphthalene ring system. For instance, the proton at the C1 position often appears as a distinct singlet or a narrow doublet, while the other protons exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. rsc.org The integration of these signals confirms the presence of three methyl protons and seven aromatic protons.

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.43 | s | H-1 |

| ~8.00 | dd | Aromatic H |

| ~7.8-7.9 | m | Aromatic H |

| ~7.5-7.6 | m | Aromatic H |

| 2.71 | s | -COCH₃ |

Note: The exact chemical shifts and multiplicities for the aromatic protons can vary slightly between different literature sources and experimental conditions. The table presents a generalized summary.

¹³C NMR

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum typically displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The most downfield signal, appearing around 197.7 ppm, is characteristic of the carbonyl carbon of the acetyl group. nih.gov The ten carbons of the naphthalene ring resonate in the aromatic region, typically between 124 and 136 ppm. The methyl carbon of the acetyl group appears at the most upfield position, around 26.6 ppm. The specific chemical shifts of the naphthalene carbons provide detailed information about the electronic environment of each carbon atom.

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 197.7 | C=O |

| 135.4 | Quaternary C |

| 134.4 | Quaternary C |

| 132.5 | Quaternary C |

| 129.8 | Aromatic CH |

| 129.4 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.7 | Aromatic CH |

| 125.9 | Aromatic CH |

| 124.0 | Aromatic CH |

| 26.6 | -CH₃ |

Note: The assignments for the individual aromatic carbons can vary and often require advanced 2D NMR techniques for definitive confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1680-1685 cm⁻¹. asianpubs.orgpg.edu.pl The conjugation of the carbonyl group with the aromatic naphthalene ring lowers the stretching frequency compared to a non-conjugated ketone.

Other characteristic absorptions in the IR spectrum include C-H stretching vibrations of the aromatic ring and the methyl group, which are observed around 3050 cm⁻¹ and 2950 cm⁻¹, respectively. The spectrum also displays a series of sharp bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the substituted naphthalene ring system, including C=C stretching vibrations within the aromatic ring. nist.gov The specific pattern of these bands can be used to confirm the identity of the compound.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1680 | C=O Stretch (conjugated ketone) |

| ~1600-1450 | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₂H₁₀O), the molecular ion peak [M]⁺ is observed at an m/z of 170, corresponding to its molecular weight. rsc.org

The fragmentation pattern in the mass spectrum is also characteristic. A prominent peak is often observed at m/z 155, resulting from the loss of a methyl radical (•CH₃) from the molecular ion. Another significant fragment appears at m/z 127, which corresponds to the naphthyl cation, formed by the cleavage of the acetyl group. researchgate.net This fragmentation pattern is consistent with the structure of a methyl ketone attached to a naphthalene ring.

Characteristic Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 170 | [C₁₂H₁₀O]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This compound, with its extended conjugated π-electron system, exhibits strong absorption in the UV region. The UV-Vis spectrum typically shows multiple absorption bands corresponding to π → π* transitions within the naphthalene ring and n → π* transitions associated with the carbonyl group.

In various organic solvents, this compound displays strong UV absorption in the range of 240-280 nm. biosynth.com The position and intensity of these absorption maxima can be influenced by the polarity of the solvent. researchgate.net For instance, studies have shown that the fluorescence of this compound is significantly quenched when it binds within the nonpolar cavity of cyclodextrins, indicating a sensitivity of its electronic states to the local environment. researchgate.netoptica.org

UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

| Ethanol | ~246, ~285, ~322 |

| Chloroform | Varies with concentration and conditions |

| Water | Exhibits significant fluorescence |

Note: The λmax values can vary depending on the solvent and concentration.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₀O, the theoretical elemental composition can be calculated based on its atomic weights. ontosight.aichemimpex.comlgcstandards.com Experimental results from elemental analysis are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of the molecule.

Theoretical Elemental Composition of this compound (C₁₂H₁₀O)

| Element | Percentage (%) |

| Carbon (C) | 84.68 |

| Hydrogen (H) | 5.92 |

| Oxygen (O) | 9.40 |

Chromatographic Techniques

Chromatographic techniques are instrumental in the separation, identification, and purification of this compound and its derivatives. These methods are crucial for assessing sample purity, monitoring reaction progress, and isolating specific compounds from complex mixtures. The selection of a particular chromatographic technique depends on the volatility and solubility of the analyte, as well as the specific analytical goal.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of this compound. Commercial suppliers often use GC to certify the assay of their product, with purities typically specified at ≥98.5% or ≥99%. avantorsciences.comthermofisher.comchemimpex.com This technique is well-suited for this compound due to its volatility, with a reported boiling point of 300 °C at atmospheric pressure. avantorsciences.com

In research and industrial settings, GC is employed for the quantitative analysis of reaction products. For instance, in the synthesis of 6-methoxy-2-acetylnaphthalene, a key intermediate for the anti-inflammatory drug Naproxen, gas chromatography with a Flame Ionization Detector (FID) is used to analyze the final product content. google.com The use of a shunt sampler is also noted in such analyses. google.com

Table 1: GC Purity Specifications for this compound

| Parameter | Value | Reference |

|---|---|---|

| Minimum Assay (Purity) | ≥98.5% | avantorsciences.comthermofisher.com |

| Minimum Assay (Purity) | ≥99% | chemimpex.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely used, versatile, and rapid technique for monitoring the progress of reactions involving this compound and for confirming the purity of synthesized derivatives. scholarsresearchlibrary.comthepharmajournal.comicm.edu.pl The principle of separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase.

For the analysis of this compound and its related compounds, Silica gel G is commonly used as the stationary phase. scholarsresearchlibrary.comthepharmajournal.com The choice of mobile phase, or eluent, is critical and varies depending on the polarity of the specific compounds being separated. Visualization of the separated spots on the TLC plate is typically achieved using iodine vapors or under UV light. thepharmajournal.com

Several solvent systems have been reported for the TLC analysis of reactions starting from this compound, as detailed in the table below.

Table 2: Reported TLC Systems for this compound and its Derivatives

| Stationary Phase | Mobile Phase (Solvent System & Ratio) | Visualization | Application Context | Reference |

|---|---|---|---|---|

| Silica gel G | Petroleum ether: Ethyl acetate (9:1) | Iodine vapors | Purity confirmation of chalcone derivatives. | scholarsresearchlibrary.com |

| Silica gel G | Chloroform: Methanol (9:1, v/v) | Iodine vapors, UV light | Purity check of synthesized derivatives. | thepharmajournal.com |

| Silica gel G | Ethyl Acetate: Hexane (3:7, v/v) | Iodine vapors, UV light | Purity check of synthesized derivatives. | thepharmajournal.com |

| Silica gel G | Benzene: Acetone (8:2, v/v) | Iodine vapors, UV light | Purity check of synthesized derivatives. | thepharmajournal.com |

| Silica gel G | Benzene: Ethylacetate: Methanol (8.5:1.4:1, v/v) | Iodine vapors, UV light | Purity check of synthesized derivatives. | thepharmajournal.com |

| Silica gel | n-hexane: ethyl acetate (9:1) | Not specified | Purity analysis of chalcone derivatives. | researchgate.net |

| Not specified | Chloroform: Methanol: Benzene (6:3:1) | Not specified | Purity check of chalcone derivatives. | fortunejournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is frequently utilized for the characterization and structural elucidation of this compound derivatives, particularly for non-volatile or thermally labile compounds where GC is not suitable. researchgate.net

In the study of novel Schiff bases derived from 1-hydroxy-2-acetonaphthone (a derivative of this compound), LC-MS analysis was crucial for confirming the molecular ion peaks of the synthesized compounds, thereby verifying their molecular weights. researchgate.net This technique provides essential information that, in conjunction with other spectroscopic data like FTIR and NMR, confirms the successful synthesis and structure of new chemical entities. researchgate.netresearchgate.net The PubChem database also lists LC-MS as a key analytical method for this compound itself. nih.govnih.gov

Reaction Mechanisms and Chemical Reactivity Studies of 2-acetylnaphthalene

Electrophilic Substitution Reactions

The formation of 2-acetylnaphthalene itself is a classic example of an electrophilic substitution reaction, specifically the Friedel-Crafts acylation of naphthalene. ontosight.aidocbrown.info The reaction of naphthalene with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can yield a mixture of 1-acetylnaphthalene and this compound. docbrown.infostackexchange.com

The regioselectivity of this acylation is highly dependent on the reaction solvent. stackexchange.com When the reaction is conducted in non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons (e.g., CCl₄, CH₂Cl₂), the major product is the kinetically favored 1-acetylnaphthalene. stackexchange.com Conversely, using a polar solvent such as nitrobenzene promotes the formation of the thermodynamically more stable this compound as the predominant isomer. stackexchange.comacs.org This is because the bulkier intermediate complex leading to the 2-isomer is better solvated and stabilized in polar media, allowing the reaction to reach thermodynamic equilibrium. stackexchange.com

Once formed, the acetyl group of this compound acts as a deactivating group for subsequent electrophilic aromatic substitution reactions on the naphthalene ring. This deactivating effect is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

Nucleophilic Additions

The carbonyl carbon of the acetyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to many of its applications as a synthetic intermediate.

A notable example is the Mukaiyama-Michael reaction, a type of conjugate addition. The silyl enol ether derived from this compound can react with α,β-unsaturated compounds in the presence of a Lewis acid. ucla.edu For instance, the silyl enol ether of this compound has been shown to react with o-benzoquinone esters to synthesize functionalized benzofurans. ucla.edu In this process, the silyl enol ether acts as a soft nucleophile, adding to the β-position of the unsaturated system. ucla.edu

This compound also participates in one-pot reductive coupling reactions. For example, it can be coupled with tosylhydrazide and arylboronic acids in a reaction that proceeds in moderate to excellent yields. uni.lu The choice of solvent is critical in these reactions, with 1,4-dioxane being particularly effective for this compound derivatives. uni.lu

Oxidation Reactions

The acetyl group of this compound can be oxidized under specific conditions, and the kinetics and mechanisms of these reactions have been studied to understand its reactivity profile.

A kinetic study of the oxidation of this compound by iodate (IO₃⁻) in an aqueous methanol solution containing sulfuric acid has been conducted. cas.cz The reaction exhibits first-order kinetics with respect to both this compound and the iodate oxidant. cas.cz The study revealed that the reaction rate is influenced by the solvent composition, suggesting a cation-dipole interaction in the rate-determining step. cas.cz The observed pseudo-first-order rate constants (k_obs) were determined under conditions where the concentration of acetylnaphthalene was much greater than that of iodate. cas.cz

Table 1: Kinetic Data for the Oxidation of this compound by Iodate

| Reactant | Order of Reaction |

|---|---|

| [this compound] | 1 |

| [Iodate] | 1 |

Data sourced from a kinetic study on the oxidation of acetylnaphthalenes by iodate. cas.cz

The product of the oxidation of this compound by iodate has been identified as ω-hydroxyacetylnaphthalene (also known as 2-(2-hydroxyacetyl)naphthalene). cas.cz The proposed mechanism involves the attack of the oxidant on the enol form, leading to the formation of an intermediate carbonium ion. cas.cz This carbocation is then rapidly hydrolyzed by water in the reaction mixture to yield the final ω-hydroxyacetylnaphthalene product. cas.cz The higher reactivity observed for this compound compared to its 1-acetyl isomer in this oxidation is attributed to the greater stability of the carbonium ion intermediate formed from the 2-isomer. cas.cz

Enolization Pathways

Photochemical Reactions

This compound exhibits interesting photochemical reactivity. It can absorb UV light, leading to an excited state that can undergo various transformations or transfer its energy to other molecules. americanelements.com

One such reaction is photocycloaddition. When irradiated with methyl cinnamate, this compound undergoes a [2+4] electron photocycloaddition. fishersci.be This reaction involves the n,π* singlet state of this compound, which transitions to the T,π* triplet state. fishersci.be This triplet state is then quenched by methyl cinnamate, leading to the formation of the cycloaddition product. fishersci.be

Furthermore, this compound is often used as a model sensitizer in photochemical studies due to its well-characterized triplet excited state (³2-AN*). researchgate.net For instance, it has been used to investigate the photochemical fate of various compounds, such as quaternary ammonium compounds. wikipedia.org In these studies, the triplet state of this compound can react with other molecules, although this pathway can be less significant in the presence of oxygen, which is an efficient quencher of the triplet state. wikipedia.org

Photoreduction in the Presence of Hydrogen Donors

This compound undergoes efficient photoreduction when in the presence of a hydrogen donor. sigmaaldrich.comchemicalbook.comformulationbio.comchemicalbook.in One such effective hydrogen donor is tri-n-butylstannane. sigmaaldrich.comchemicalbook.comformulationbio.comchemicalbook.in The process involves the photo-excited state of this compound abstracting a hydrogen atom from the donor molecule, leading to the reduction of the acetyl group.

Triplet Sensitized Production of Singlet Oxygen

When solubilized in air-saturated sodium dodecyl sulphate micelles in D2O or H2O, this compound can be used for the triplet-sensitized production of singlet oxygen. sigmaaldrich.comchemicalbook.comformulationbio.comchemicalbook.in This process is initiated by pulsed nitrogen laser photolysis. sigmaaldrich.comchemicalbook.comformulationbio.comchemicalbook.in The excited triplet state of this compound transfers its energy to ground-state molecular oxygen (a triplet), resulting in the formation of electronically excited singlet oxygen. nist.gov This property allows this compound to be used in studies of singlet molecular oxygen phosphorescence. chemicalbook.comformulationbio.comchemicalbook.in

Reactivity as a Triplet Excited State Model Sensitizer

This compound serves as a model sensitizer for studying reactions involving triplet excited states. nih.govrsc.orgresearchgate.netacs.org For instance, it has been used to investigate the photochemical transformation of quaternary ammonium compounds (QACs). nih.govrsc.orgresearchgate.netacs.org In these studies, certain QACs, like benzethonium, were found to react with the triplet excited state of this compound (³2-AN). nih.govrsc.org This reaction, however, is significantly quenched by the presence of oxygen, suggesting that in natural aquatic environments, the quenching of triplet this compound by oxygen is a much faster and more dominant process. nih.govrsc.orgresearchgate.netacs.org The reaction with ³2-AN was confirmed in deoxygenated solutions where the degradation of the QAC was observed, and this degradation was slowed by the addition of sorbic acid, a known quencher of triplet excited states. rsc.org

Electrochemical Reactions

Cathodic Carboxylation of Methyl Aryl Ketones

The electrochemical carboxylation of this compound has been a subject of study, particularly in the context of synthesizing intermediates for pharmaceuticals like Naproxen. rsc.org The process involves the cathodic reduction of the ketone in the presence of carbon dioxide. In an undivided cell with a sacrificial magnesium anode, the electrocarboxylation of 6-methoxy-2-acetylnaphthalene has been shown to be a successful method for producing a key intermediate for Naproxen. rsc.org The radical anion of this compound, formed during the initial electron transfer, reacts rapidly with carbon dioxide. rsc.org In a solution of DMF-0.1 mol dm⁻³ Bu₄NBF₄ saturated with carbon dioxide, this compound exhibits a single irreversible cathodic peak at approximately -2.24 V versus the Cp₂Fe/Cp₂Fe⁺ couple. rsc.org

Influence of Metal Ions (e.g., Mg(II), Li+) on Reduction Mechanisms

Metal ions have a significant influence on the cathodic reduction mechanisms of this compound. The presence of free magnesium(II) ions in the electrolyte (DMF-Bu₄NBF₄ saturated with CO₂) drastically alters the voltammetry of this compound's reduction. rsc.orgresearchgate.netrsc.orgresearchgate.net This change is due to the interaction of Mg(II) with the radical anions formed at the beginning of the reaction. rsc.orgresearchgate.netrsc.orgresearchgate.net This interaction is so rapid that it prevents the radical anion from reacting with carbon dioxide. rsc.org In undivided cells with a sacrificial magnesium anode, the Mg(II) ions formed at the anode are strongly complexed by the carboxylated products from the cathode. rsc.orgresearchgate.netrsc.orgresearchgate.net This complexation stabilizes the products against further unwanted reactions, thereby enhancing the selectivity of the electrosynthesis. rsc.orgresearchgate.netresearchgate.net The cathode reaction itself, however, proceeds in an environment essentially free of uncomplexed Mg(II) ions. rsc.orgresearchgate.netrsc.orgresearchgate.net

Similarly, the presence of lithium ions (Li⁺) has been found to enhance the dimerization of the radical anions of this compound, with the rate of dimerization increasing with the concentration of Li⁺. rsc.org

Cycloaddition Reactions